Cas no 68395-77-7 (N-hydroxy-3,5-dimethylaniline)

N-hydroxy-3,5-dimethylaniline structure
N-hydroxy-3,5-dimethylaniline structure
Product Name:N-hydroxy-3,5-dimethylaniline
CAS No:68395-77-7
MF:C8H11NO
MW:137.179042100906
CID:1727427
PubChem ID:50165
Update Time:2025-04-21

N-hydroxy-3,5-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • N-hydroxy-3,5-dimethylaniline
    • benzenamine, N-hydroxy-3,5-dimethyl-
    • 3,5-Dimethyl-N-hydroxybenzenamine
    • 9H587QEN56
    • SCHEMBL11402401
    • N-HYDROXY-3,5-DIMETHYLBENZENAMINE
    • CCRIS 5430
    • 3,5-Dimethylphenylhydroxylamine
    • BENZENAMINE, 3,5-DIMETHYL-N-HYDROXY-
    • UNII-9H587QEN56
    • DTXSID40218521
    • 68395-77-7
    • BRN 5424204
    • Inchi: 1S/C8H11NO/c1-6-3-7(2)5-8(4-6)9-10/h3-5,9-10H,1-2H3
    • InChI Key: KMMQAUKTTUZQTD-UHFFFAOYSA-N
    • SMILES: ONC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 95.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26
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